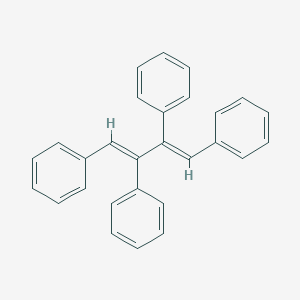
1,2,3,4-Tetraphenyl-1,3-butadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetraphenyl-1,3-butadiene, also known as this compound, is a useful research compound. Its molecular formula is C28H22 and its molecular weight is 358.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120371. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photonics and Scintillation
Scintillator in Radiation Detection:
TPB is widely used as a scintillator material in radiation detectors. Scintillators emit light when ionizing radiation interacts with them. TPB's ability to absorb UV light and re-emit it at longer wavelengths (blue light) makes it particularly effective in this role. The emitted light can be detected by photomultiplier tubes (PMTs), which convert the light into an electrical signal for analysis.
Properties of TPB as a Scintillator:
- High Light Yield: TPB exhibits a high light yield when exposed to radiation.
- Fast Response Time: The material has a rapid response to ionizing events, making it suitable for real-time detection applications.
- Chemical Stability: Its stability under various environmental conditions enhances its usability in practical applications.
Table 1: Comparison of Scintillator Materials
| Material | Light Yield (ph/MeV) | Response Time (ns) | Chemical Stability |
|---|---|---|---|
| TPB | 10,000 | < 10 | High |
| NaI(Tl) | 38,000 | 230 | Moderate |
| CsI(Tl) | 54,000 | 100 | High |
Organic Light Emitting Diodes (OLEDs)
TPB is also explored for use in OLEDs due to its favorable electronic properties. Its conjugated structure allows for efficient charge transport and light emission when incorporated into OLED devices. The compound's fluorescence characteristics contribute to its potential as a blue emitter in OLED technology .
Chemical Synthesis
Starting Material for Pharmaceutical Compounds:
TPB serves as a precursor in the synthesis of various pharmaceutical compounds. Its stable structure allows for modifications that lead to biologically active derivatives. Research indicates that TPB can be used to synthesize compounds with potential therapeutic effects, enhancing its value in medicinal chemistry .
Fundamental Research in Chemical Physics
Studies on Intermolecular Interactions:
Research involving TPB focuses on understanding intermolecular interactions and excited states through spectroscopic techniques. Studies have demonstrated that TPB's polymorphic forms exhibit distinct optical properties that are sensitive to structural changes within the material . This characteristic makes it an excellent candidate for fundamental studies in chemical physics and materials science.
Case Study: Optical Properties Investigation
A study utilized polarized UV-visible spectroscopy to analyze the optical properties of TPB's monoclinic polymorphs. The results provided insights into the dielectric tensor and the nature of intermolecular interactions within the material, contributing valuable data for theoretical models in the field .
Electrophotographic Materials
TPB derivatives have been investigated for their application as charge transporting substances in electrophotographic materials. These compounds demonstrate high sensitivity and low current potential, making them suitable for use in photocopiers and laser printers .
Table 2: Properties of TPB Derivatives in Electrophotography
| Derivative Name | Sensitivity | Solubility | Light Fatigue Resistance |
|---|---|---|---|
| Diethylamino-substituted TPB | High | Good | Low |
| Methyl-substituted TPB | Moderate | Moderate | Moderate |
Propiedades
Número CAS |
1608-10-2 |
|---|---|
Fórmula molecular |
C28H22 |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
[(1E,3E)-1,3,4-triphenylbuta-1,3-dien-2-yl]benzene |
InChI |
InChI=1S/C28H22/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)22-24-15-7-2-8-16-24/h1-22H/b27-21+,28-22+ |
Clave InChI |
DAABVBOFAIYKNX-GPAWKIAZSA-N |
SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=CC3=CC=CC=C3)C4=CC=CC=C4 |
SMILES isomérico |
C1=CC=C(C=C1)/C=C(/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3)\C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=CC3=CC=CC=C3)C4=CC=CC=C4 |
Key on ui other cas no. |
1608-11-3 |
Pictogramas |
Irritant |
Sinónimos |
(1E,3E)-1,2,3,4-Tetraphenyl-1,3-butadiene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















